tert-Butyl 4-(4-aminophenylsulfonamido)piperidine-1-carboxylate tert-Butyl 4-(4-aminophenylsulfonamido)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 746630-27-3
VCID: VC5370217
InChI: InChI=1S/C16H25N3O4S/c1-16(2,3)23-15(20)19-10-8-13(9-11-19)18-24(21,22)14-6-4-12(17)5-7-14/h4-7,13,18H,8-11,17H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N
Molecular Formula: C16H25N3O4S
Molecular Weight: 355.45

tert-Butyl 4-(4-aminophenylsulfonamido)piperidine-1-carboxylate

CAS No.: 746630-27-3

Cat. No.: VC5370217

Molecular Formula: C16H25N3O4S

Molecular Weight: 355.45

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(4-aminophenylsulfonamido)piperidine-1-carboxylate - 746630-27-3

Specification

CAS No. 746630-27-3
Molecular Formula C16H25N3O4S
Molecular Weight 355.45
IUPAC Name tert-butyl 4-[(4-aminophenyl)sulfonylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C16H25N3O4S/c1-16(2,3)23-15(20)19-10-8-13(9-11-19)18-24(21,22)14-6-4-12(17)5-7-14/h4-7,13,18H,8-11,17H2,1-3H3
Standard InChI Key ZKDNDLNAFHXFJU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N

Introduction

Overview

tert-Butyl 4-(4-aminophenylsulfonamido)piperidine-1-carboxylate (CAS 746630-27-3) is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a sulfonamido-linked 4-aminophenyl moiety. Its molecular structure combines rigidity from the piperidine core with functional versatility, making it valuable in pharmaceutical and synthetic chemistry. This report synthesizes data from peer-reviewed literature, chemical databases, and safety documentation to provide a detailed profile of the compound.

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

The compound’s IUPAC name is tert-butyl 4-[(4-aminophenyl)sulfonylamino]piperidine-1-carboxylate, with the molecular formula C₁₆H₂₅N₃O₄S and a molecular weight of 355.45 g/mol . Key structural features include:

  • Piperidine ring: Provides a six-membered amine scaffold.

  • Boc group: Enhances solubility and protects the amine during synthesis.

  • Sulfonamido bridge: Links the piperidine to a 4-aminophenyl group, enabling hydrogen bonding and target interactions.

Physicochemical Data

PropertyValueSource
Boiling PointNot reported
Density1.1–1.2 g/cm³ (estimated)
SolubilityLow in water; soluble in DMSO
LogP (Partition Coefficient)~2.5 (predicted)
Storage Conditions2–8°C under inert gas

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is synthesized via nucleophilic substitution or coupling reactions. A representative method involves:

  • Reagents: 4-Aminobenzenesulfonamide, tert-butyl 4-aminopiperidine-1-carboxylate, triethylamine (TEA).

  • Conditions: Tetrahydrofuran (THF)/dichloromethane (DCM) at 0–20°C .

  • Yield: 82% after purification by column chromatography .

Mechanistic Insight: The sulfonamide group reacts with the piperidine amine under basic conditions (TEA), forming the sulfonamido linkage. The Boc group remains intact due to its stability under mild reaction conditions .

Scalability and Optimization

  • Challenges: Low solubility of intermediates may necessitate polar aprotic solvents (e.g., DMF).

  • Quality Control: Purity >95% confirmed via HPLC .

Applications in Pharmaceutical Research

Role in PROTAC Development

The compound serves as a semi-flexible linker in proteolysis-targeting chimeras (PROTACs) . Key attributes:

  • Rigidity: The piperidine and sulfonamido groups stabilize ternary complexes between target proteins and E3 ubiquitin ligases.

  • Tunability: Modifications to the 4-aminophenyl group enhance binding specificity .

Hazard CategoryGHS CodeSignal WordPrecautions
Acute Toxicity (Oral)H302WarningHarmful if swallowed
Skin IrritationH315WarningCauses skin irritation
Eye DamageH319WarningSerious eye irritation
Respiratory IrritationH335WarningMay cause respiratory irritation

Research Frontiers and Challenges

Target Engagement Studies

  • PROTAC Optimization: Structure-activity relationship (SAR) studies are needed to evaluate linker length and stereochemistry effects .

  • Crystallography: Molecular docking could elucidate binding modes with E3 ligases like VHL or CRBN.

Limitations

  • Solubility: Poor aqueous solubility may limit bioavailability in vivo.

  • Synthetic Complexity: Multi-step synthesis requires stringent purification .

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